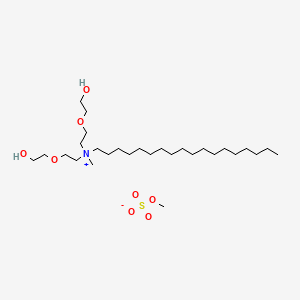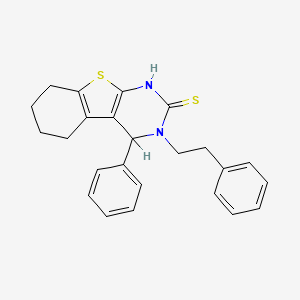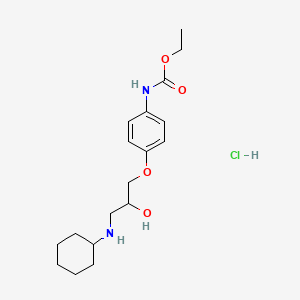
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H17Cl2NO2. It is a derivative of benzylideneaminoacetaldehyde, where the benzylidene group is substituted with two chlorine atoms at the 3 and 4 positions, and the aminoacetaldehyde is protected as a diethyl acetal. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal typically involves the condensation of 3,4-dichlorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acetal.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency and selectivity of the reaction.
化学反応の分析
Types of Reactions
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzylamine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorine atoms enhances its reactivity and selectivity in these interactions.
類似化合物との比較
Similar Compounds
Benzylideneaminoacetaldehyde diethyl acetal: Lacks the chlorine substituents, resulting in different reactivity and selectivity.
3,4-Dichlorobenzaldehyde: Similar structure but lacks the aminoacetaldehyde diethyl acetal moiety.
3,4-Dichlorobenzylamine: Similar structure but lacks the acetal protecting group.
Uniqueness
The presence of the 3,4-dichloro substituents in 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under acidic conditions. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
特性
CAS番号 |
102585-26-2 |
|---|---|
分子式 |
C13H15Cl2NO3 |
分子量 |
304.17 g/mol |
IUPAC名 |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-18-13(9-17,19-4-2)16-8-10-5-6-11(14)12(15)7-10/h5-9H,3-4H2,1-2H3/b16-8+ |
InChIキー |
GOSSJWHVCSCVQG-LZYBPNLTSA-N |
異性体SMILES |
CCOC(C=O)(/N=C/C1=CC(=C(C=C1)Cl)Cl)OCC |
正規SMILES |
CCOC(C=O)(N=CC1=CC(=C(C=C1)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





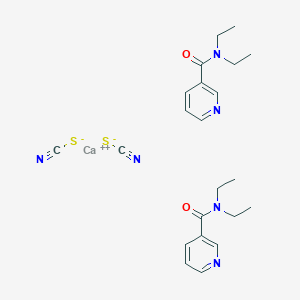

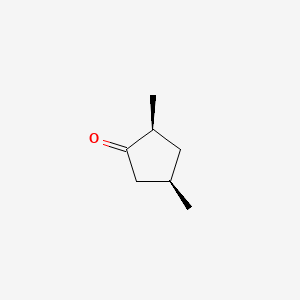
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)

